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Compound of Interest

(R)-2-(3-Chlorophenyl)-2-
Compound Name:
hydroxyacetic acid

Cat. No.: B2693894

An In-Depth Technical Guide to the Physical Properties of (R)-2-(3-Chlorophenyl)-2-
hydroxyacetic acid

Introduction

(R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid, also known as (R)-(-)-3-Chloromandelic acid,
is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its stereospecific
structure makes it a valuable chiral building block, particularly in the asymmetric synthesis of
therapeutic agents. For researchers, scientists, and drug development professionals, a
thorough understanding of its physical properties is not merely academic; it is a fundamental
prerequisite for successful process development, formulation, and quality control.

The physical characteristics of an active pharmaceutical ingredient (API) or intermediate, such
as its melting point, solubility, and optical activity, dictate its behavior during manufacturing, its
stability in storage, and its ultimate bioavailability. Furthermore, in the case of chiral molecules,
the ability to confirm the identity and purity of a single enantiomer is paramount. This guide
provides a comprehensive overview of the key physical properties of (R)-2-(3-
Chlorophenyl)-2-hydroxyacetic acid, detailing not only the empirical data but also the
scientific principles and methodologies behind their determination.

Core Physicochemical Data
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A summary of the essential physical and chemical properties of (R)-2-(3-Chlorophenyl)-2-
hydroxyacetic acid is presented below. These values serve as a critical reference for its
handling, characterization, and application in a laboratory or manufacturing setting.

Property Value Source(s)
Molecular Formula CsH7CIOs [11[2]
Molecular Weight 186.59 g/mol [1112]
CAS Number 61008-98-8 [11[3][4]
Melting Point 100-104 °C [11[31[5]
Appearance White to very pale yellow

crystal/powder
Specific Rotation ([0]3°/D) -124° (c=3 in H20) [1]
Predicted Density 1.468 g/cm3 [6]
Predicted Boiling Point 348.2 °C at 760 mmHg [6]

Melting Point and Thermal Behavior

The melting point of a crystalline solid is a fundamental indicator of its purity. For (R)-2-(3-
Chlorophenyl)-2-hydroxyacetic acid, the accepted melting range is 100-104 °C[1][3][5]. This
relatively sharp range suggests a high degree of purity for commercially available samples.

Scientific Rationale and Significance

The melting transition from a highly ordered crystalline lattice to a disordered liquid state
requires a specific amount of thermal energy. Impurities disrupt the crystal lattice, typically
resulting in a depression and broadening of the melting range. Therefore, monitoring the
melting point is a primary method of quality control. Furthermore, studies on the enantiomeric
3-chloromandelic acid system have revealed the existence of polymorphism for both the pure
enantiomer and the racemate[7][8]. Polymorphs are different crystalline forms of the same
compound, which can have distinct melting points, solubilities, and stabilities. The identification
and control of polymorphism are critical in drug development to ensure consistent product
performance.

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b2693894?utm_src=pdf-body
https://www.benchchem.com/product/b2693894?utm_src=pdf-body
https://axispharm.com/kinetic-solubility-assays-protocol/
https://www.scbt.com/p/r-3-chloromandelic-acid-61008-98-8
https://axispharm.com/kinetic-solubility-assays-protocol/
https://www.scbt.com/p/r-3-chloromandelic-acid-61008-98-8
https://axispharm.com/kinetic-solubility-assays-protocol/
http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c741.asp
https://www.youtube.com/watch?v=EoOhs1dKhPw
https://axispharm.com/kinetic-solubility-assays-protocol/
http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c741.asp
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3486841.htm
https://axispharm.com/kinetic-solubility-assays-protocol/
https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solub-j8nlk8y41l5r/v1
https://www.protocols.io/view/shake-flask-aqueous-solubility-assay-kinetic-solub-j8nlk8y41l5r/v1
https://www.benchchem.com/product/b2693894?utm_src=pdf-body
https://www.benchchem.com/product/b2693894?utm_src=pdf-body
https://axispharm.com/kinetic-solubility-assays-protocol/
http://www.uspbpep.com/usp31/v31261/usp31nf26s1_c741.asp
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB3486841.htm
https://www.researchgate.net/publication/304540678_Compliance_with_amended_General_Chapter_USP_741_Melting_Range_or_Temperature
https://pubmed.ncbi.nlm.nih.gov/20575001/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2693894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Experimental Protocol: Melting Point Determination by
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the
difference in heat flow required to increase the temperature of a sample and a reference. It
provides a precise determination of the melting point (Tm) and the enthalpy of fusion (AHm).

Methodology:

¢ Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using
certified reference standards (e.g., indium) as per ASTM E967.

o Sample Preparation: Accurately weigh 3-5 mg of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic
acid into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample.

e DSC Analysis:

[¢]

Place the sample pan in the DSC sample cell and an empty, sealed reference pan in the
reference cell.

o Equilibrate the system at a temperature well below the expected melting point (e.g., 30
°C).

o Heat the sample at a controlled linear rate, typically 10 °C/min, under an inert nitrogen
atmosphere (flow rate of 50 mL/min)[9].

o Continue heating to a temperature sufficiently above the melting transition (e.g., 130 °C).

» Data Analysis: The melting point is determined from the resulting thermogram. For a pure
organic compound, the melting point is typically reported as the extrapolated onset
temperature of the endothermic melting peak[10]. The area under the peak corresponds to
the heat of fusion.
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Data Interpretation
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Workflow for Melting Point Determination by DSC.

Optical Activity and Stereochemical Integrity

As a chiral molecule, (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid rotates the plane of
polarized light. This property, known as optical activity, is the definitive experimental proof of its
enantiomeric identity and purity. The specific rotation is a standardized measure of this activity.

The experimentally determined specific rotation for this compound is [a]3°/D = -124°
(concentration ¢ = 3 g/100mL in water)[1]. The negative sign indicates that it is levorotatory,
rotating the plane of polarized light counter-clockwise. Its enantiomer, (S)-2-(3-Chlorophenyl)-2-
hydroxyacetic acid, would exhibit a specific rotation of the same magnitude but in the opposite
(positive) direction.

Scientific Rationale and Significance

Optical rotation is an intrinsic property of a chiral molecule and is directly proportional to its
concentration in solution and the path length of the light. Measuring the specific rotation is
essential for:

o Confirming Absolute Configuration: Verifying that the correct enantiomer ((R) in this case)
has been synthesized or isolated.

o Determining Enantiomeric Purity: Assessing the enantiomeric excess (e.e.) of a sample. A
racemic mixture (50:50 of R and S) is optically inactive, and any deviation from a zero
rotation indicates the prevalence of one enantiomer.
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Experimental Protocol: Measurement of Specific
Rotation

The specific rotation is calculated from the observed rotation measured using a polarimeter.
The procedure follows established principles outlined in pharmacopeias[11][12].

Methodology:

 Instrument Calibration: Calibrate the polarimeter by measuring the zero point with a cell
containing the solvent (deionized water) and by verifying the reading with a certified quartz
plate reference standard[11].

¢ Solution Preparation: Accurately prepare a solution of (R)-2-(3-Chlorophenyl)-2-
hydroxyacetic acid in deionized water at a concentration of approximately 3 g/100 mL.
Ensure the sample is fully dissolved.

e Measurement:

o Rinse a 1-decimeter (1 dm) polarimeter cell with the prepared solution, then fill it, ensuring
no air bubbles are present.

o Place the cell in the polarimeter and allow the temperature to equilibrate to 30 °C[1].

o Measure the observed rotation (a). The measurement should be performed using light
from a sodium D line source (589 nm)[12].

o Calculation: Calculate the specific rotation [a] using the following formula: [a] = (100 x a) / (I
x c) Where:

[¢]

[a] is the specific rotation.

[e]

a is the observed rotation in degrees.

o

| is the path length of the polarimeter cell in decimeters (dm).

o

c is the concentration of the solution in g/100 mL.
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Solubility Profile

Solubility is a critical parameter that influences a compound's dissolution rate and
bioavailability. A study on the 3-chloromandelic acid system has shown that the solubility of the
pure enantiomers is highly dependent on temperature[7][8]. The compound exhibits different
solubility behaviors in various solvents, which is crucial for selecting appropriate systems for
reactions, purification, and formulation.

Scientific Rationale and Significance

Understanding the solubility profile is essential for:

o Crystallization and Purification: Designing effective crystallization processes for purification
requires knowledge of the compound's solubility in different solvents at various
temperatures.

o Formulation Development: For a compound to be developed into an oral drug product, it
must have adequate aqueous solubility to be absorbed in the gastrointestinal tract.

o Analytical Method Development: Choosing appropriate solvents for analytical techniques like
HPLC requires the analyte to be soluble.

A systematic study of the solid-liquid equilibria of 3-chloromandelic acid has been performed in
water and toluene, revealing complex behaviors due to the existence of polymorphism[7][8].
While a complete table of solubility across a wide range of solvents is not readily available in
the literature, the following provides a qualitative summary and a protocol for its determination.

Qualitative Solubility:
o Water: Solubility is highly temperature-dependent[7][8].
o Toluene: Used as an alternative solvent in solubility studies[7][8].

e Alcohols (e.g., Methanol, Ethanol): Generally expected to be soluble due to the presence of
polar hydroxyl and carboxylic acid groups.

e Apolar Solvents (e.g., Hexane): Expected to have low solubility.
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Experimental Protocol: Thermodynamic Solubility
Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (or equilibrium)
solubility, which represents the true saturation point of a compound in a solvent[13][14].

Methodology:

Sample Preparation: Add an excess amount of solid (R)-2-(3-Chlorophenyl)-2-
hydroxyacetic acid to a series of vials, ensuring a solid phase remains at equilibrium.

o Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered
saline pH 7.4, water, ethanol, toluene) to each vial.

o Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g.,
at 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is
reached[13].

o Sample Processing: After equilibration, allow the vials to stand to let the excess solid settle.
Carefully withdraw a sample of the supernatant and filter it through a 0.45 pm filter to remove
any undissolved particles.

» Quantification: Dilute the filtered supernatant with an appropriate mobile phase and quantify
the concentration of the dissolved compound using a validated analytical method, such as
High-Performance Liquid Chromatography (HPLC) with UV detection.

o Data Reporting: The solubility is reported in units such as mg/mL or pg/mL.
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Shake-Flask Method for Thermodynamic Solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity
of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton (at the chiral center), and the acidic protons of the hydroxyl and
carboxylic acid groups. The aromatic region will display a complex splitting pattern
characteristic of a 1,3-disubstituted benzene ring. The methine proton (-CH(OH)-) signal is a
key diagnostic peak. A representative *H NMR spectrum in DMSO-ds shows signals for the
aromatic protons between 7.2 and 7.5 ppm and a singlet for the methine proton around 5.1
ppm[15][16].

e 13C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to the
eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear
downfield (>170 ppm), followed by the aromatic carbons (120-140 ppm), and the methine
carbon of the chiral center (~70 ppm)[17][18].

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key
expected absorption bands include:

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-
3300 cm~1.

e Asharp C=0 stretching band from the carbonyl of the carboxylic acid, around 1700-1750

cm™i.
e An O-H stretching band from the alcohol group, around 3200-3500 cm~1.
e C-Cl stretching vibrations in the fingerprint region (below 800 cm~1).

e C-H and C=C stretching from the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information
about the molecule's structure through fragmentation patterns. For (R)-2-(3-Chlorophenyl)-2-
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hydroxyacetic acid, the expected exact mass is 186.0084 g/mol for the CsH73>ClO3
isotopologue[17].

Conclusion

The physical properties of (R)-2-(3-Chlorophenyl)-2-hydroxyacetic acid are well-defined,
providing a solid foundation for its application in research and development. Its melting point
serves as a reliable indicator of purity, while its specific optical rotation is the definitive measure
of its stereochemical identity. The compound's temperature-dependent solubility and known
polymorphism underscore the importance of careful process control during crystallization and
formulation. The spectroscopic data collectively provide an unambiguous fingerprint for
structural confirmation. This guide has synthesized this critical information and provided
standardized methodologies, offering researchers and drug development professionals a
robust technical resource for the effective characterization and utilization of this important chiral
intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The i

nformation provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits

your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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